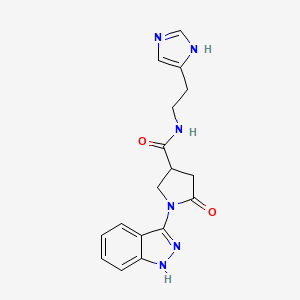

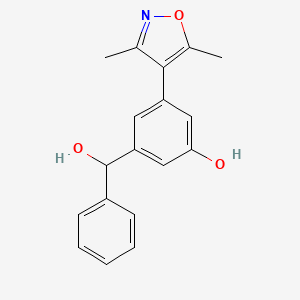

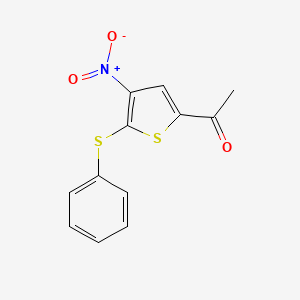

![molecular formula C23H26N6O4S2 B609878 1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)

1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- PDD00017273 is a potent inhibitor of Poly (ADP-ribose) Glycohydrolase (PARG). Its chemical structure is shown below: !PDD00017273 Chemical Structure

- PARG is an enzyme involved in the hydrolysis of ADP-ribose polymers. PDD00017273 selectively targets PARG, making it a valuable compound for research and potential therapeutic applications.

Mechanism of Action

Target of Action

PDD 00017273 is a potent and selective inhibitor of Poly (ADP-ribose) Glycohydrolase (PARG) . PARG is an enzyme that plays a crucial role in the regulation of cellular processes such as DNA repair, gene expression, and cell death.

Mode of Action

PDD 00017273 interacts with PARG by binding to it with an IC50 of 26 nM and a KD of 1.45 nM . This interaction inhibits the activity of PARG, leading to changes in cellular processes regulated by this enzyme.

Biochemical Pathways

The inhibition of PARG by PDD 00017273 affects the Poly (ADP-ribose) (PAR) metabolism pathway . Normally, PARG catalyzes the hydrolysis of PAR polymers, but the inhibition by PDD 00017273 prevents this, leading to the accumulation of PAR chains . This can result in DNA double-strand breaks and changes in gene expression .

Result of Action

The inhibition of PARG by PDD 00017273 leads to the accumulation of PAR chains, inducing DNA double-strand breaks . This can decrease the survival of certain cancer cells, such as ZR-75-1 cells carrying wild-type BRCA1 and BRCA2 . It exhibits weaker activity against mda-mb-436 cells carrying the 5396 + 1g>a mutation in brca1 .

Biochemical Analysis

Biochemical Properties

PDD 00017273 plays a significant role in biochemical reactions, particularly those involving PARG . PARG is an enzyme that regulates intracellular poly (ADP-ribose) (PAR) levels . PDD 00017273 inhibits PARG with an IC50 of 26 nM and a KD of 1.45 nM . This inhibition leads to an increase in PAR levels, which can influence various cellular processes .

Cellular Effects

PDD 00017273 has notable effects on various types of cells and cellular processes . It influences cell function by maintaining PAR chains and inducing DNA double-stranded breaks in cells following DNA damage . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of PDD 00017273 involves its binding interactions with PARG . By inhibiting PARG, PDD 00017273 prevents the degradation of PAR polymers in cells . This leads to the maintenance of PAR chains and the induction of DNA damage, requiring homologous recombination for repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PDD 00017273 can change over time

Dosage Effects in Animal Models

The effects of PDD 00017273 can vary with different dosages in animal models

Metabolic Pathways

PDD 00017273 is involved in the metabolic pathway of PAR . By inhibiting PARG, it affects the metabolism of PAR within cells

Preparation Methods

- Synthetic Routes: The synthetic route for PDD00017273 involves specific chemical reactions. Unfortunately, detailed synthetic pathways are not readily available in the literature.

- Industrial Production: Information on large-scale industrial production methods for PDD00017273 is limited due to its research-oriented nature.

Chemical Reactions Analysis

- PDD00017273 undergoes various chemical reactions:

Hydrolysis: PARG inhibition involves preventing the hydrolysis of ADP-ribose polymers.

Other Reactions:

- Common Reagents and Conditions: These are not explicitly reported for PDD00017273.

- Major Products: The primary product of PARG inhibition is the prevention of ADP-ribose breakdown.

Scientific Research Applications

- PDD00017273 has been studied in various contexts:

Cancer Research: It shows promise as a radiosensitizer, particularly in epithelial ovarian cancer research.

DNA Repair Mechanisms: By inhibiting PARG, it affects single-strand DNA break repair pathways.

Other Fields: Further research is needed to explore its applications in chemistry, biology, and medicine.

Comparison with Similar Compounds

- PDD00017273’s uniqueness lies in its selective PARG inhibition.

- Similar Compounds: While no direct analogs are mentioned, other PARG inhibitors exist, such as ADP-HPD and PDD00017272.

Properties

IUPAC Name |

1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWUBRBMMNTBRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is PDD00017273 and what is its mechanism of action?

A1: Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme responsible for removing poly(ADP-ribose) (PAR) chains from proteins. This process is crucial for regulating the DNA damage response. PDD00017273 is a potent and selective PARG inhibitor [, ]. By inhibiting PARG, PDD00017273 prevents the removal of PAR chains, leading to the accumulation of PARylated proteins on chromatin [, ]. This accumulation disrupts DNA repair processes and can trigger cell death, particularly in cancer cells [].

Q2: What evidence suggests that PDD00017273 effectively inhibits PARG in cells?

A2: Researchers have observed increased levels of cellular PARylation upon treating cells with PDD00017273, particularly in the presence of DNA damage induced by agents like hydrogen peroxide (H2O2) []. This accumulation of PARylation indicates that PDD00017273 effectively engages its target, PARG, within the cellular environment [].

Q3: How does PDD00017273's activity compare to PARP inhibitors?

A3: Unlike PARP inhibitors which often show selectivity towards cells with homologous recombination (HR) deficiency, PDD00017273 has demonstrated single-agent activity against a broader range of cancer cell lines, including glioblastoma [] and ovarian cancer cells []. This difference in activity profiles suggests a distinct mechanism of action and potentially a wider therapeutic window for PARG inhibitors compared to PARP inhibitors.

Q4: What are the potential synergistic effects of combining PDD00017273 with other anticancer agents?

A4: Studies have shown that PDD00017273 can synergize with other DNA damage response (DDR) inhibitors, such as CHK1 inhibitors [], USP1 inhibitors, and ATR inhibitors []. This synergistic effect is likely due to the combined disruption of multiple DNA repair pathways, leading to enhanced cell death in cancer cells.

Q5: What are the challenges in developing PDD00017273 as a therapeutic agent?

A5: One challenge in developing PDD00017273 is understanding and overcoming resistance mechanisms. Studies have identified cell lines resistant to PDD00017273 and are actively investigating the underlying mechanisms []. Identifying biomarkers for sensitivity and resistance will be crucial for guiding patient selection in future clinical trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

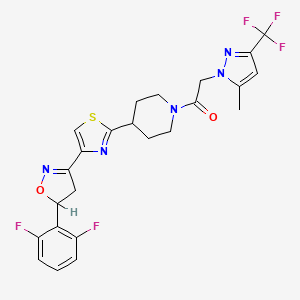

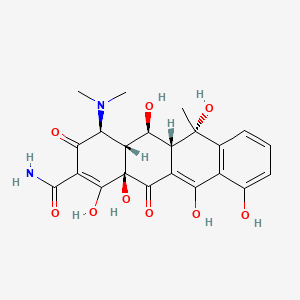

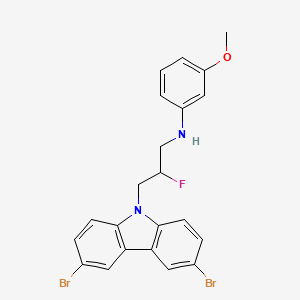

![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)